molecular formula C10H17N5O B11788800 N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11788800
M. Wt: 223.28 g/mol
InChI Key: WQQHRBFJGFNSRW-UHFFFAOYSA-N
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Description

N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a piperidin-3-yl substituent at the 1-position and an ethyl carboxamide group at the 4-position. The triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, which enhances target binding .

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

N-ethyl-1-piperidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C10H17N5O/c1-2-12-10(16)9-7-15(14-13-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3,(H,12,16)

InChI Key

WQQHRBFJGFNSRW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogues and their substituent differences:

Compound Name 1-Position Substituent 4-Position Substituent Key Applications/Activities Reference
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Piperidin-3-yl Ethyl carboxamide Under investigation (structural basis)
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl Hydroxy-3-phenylpropan-2-yl carboxamide Anticancer (structural studies)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Trifluoromethyl carboxamide c-Met inhibition, antitumor (NCI-H522 cells)
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenylmethyl Unsubstituted carboxamide Antiepileptic (unique triazole AED)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Quinolin-2-yl carboxamide Wnt/β-catenin pathway inhibition
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r) o-Tolyl 6-Bromoquinolin-2-yl carboxamide Glucose/lipid metabolism modulation
Key Observations:
  • Aryl vs. Heterocyclic Substituents: Aryl groups (e.g., 4-chlorophenyl in ZIPSEY) enhance planar stacking interactions with biological targets, while heterocycles like quinolinyl (3o, 3r) introduce π-π interactions and solubility challenges .
  • Halogen Effects : Fluorine or chlorine atoms (e.g., in RFM and ZIPSEY) improve metabolic stability and target affinity via hydrophobic interactions .
  • Piperidine vs. Aliphatic Chains : The piperidin-3-yl group in the target compound may enhance CNS activity compared to aliphatic chains (e.g., hydroxypropan-2-yl in ZIPSEY) due to increased basicity and blood-brain barrier penetration .

Biological Activity

N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring and a piperidine moiety, which contribute to its pharmacological properties. The compound's molecular formula is C10H16N4O2C_{10}H_{16}N_4O_2 with a molecular weight of 224 Da. Its structure allows for various interactions with biological targets, enhancing its potential therapeutic applications .

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including this compound. Research involving piperidine-based triazolylacetamide derivatives demonstrated significant activity against Candida auris, a pathogenic yeast resistant to multiple antifungal agents. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFC) between 0.97 and 3.9 μg/mL . These findings suggest that this compound may be effective against resistant fungal strains.

The mechanism of action for compounds like this compound involves disruption of the fungal plasma membrane and induction of apoptotic cell death. Studies have shown that exposure to these compounds leads to cell cycle arrest in the S-phase and significant disruption of cellular integrity . This dual mechanism highlights the compound's potential as a novel antifungal agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Aminofurazan-3-yl)-5-dialkylaminomethylContains a furazan ringPotential anti-inflammatory
4-AryltriazolesAryl substituents on triazoleBroad biological activity
5-MethyltriazolesMethyl group at position 5Antimicrobial properties

These comparisons reveal that while many triazole derivatives exhibit promising biological activities, this compound's unique structure may confer distinct advantages in specific therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives in various biological assays:

  • Antifungal Efficacy : A study synthesized six novel piperidine-based triazolylacetamide derivatives (pta1–pta6) and tested their antifungal activity against C. auris. The most potent derivatives showed MIC values as low as 0.24 μg/mL, indicating strong antifungal potential .
  • Cellular Mechanisms : Investigations into the mode of action revealed that these compounds could induce apoptosis in fungal cells and disrupt their cell cycle, which is critical for developing new antifungal therapies .

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